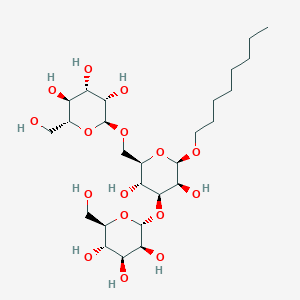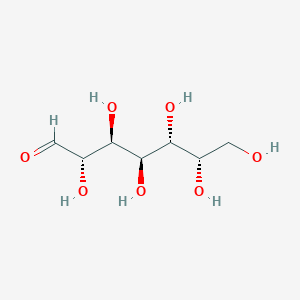![molecular formula C19H26O8S B014591 [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate CAS No. 70932-39-7](/img/structure/B14591.png)
[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate
Vue d'ensemble
Description
1,23,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose: is a complex organic compound with the molecular formula C19H26O8S and a molecular weight of 414.47 g/mol . This compound is primarily used in research and development within the fields of chemistry and biochemistry. It is known for its role as an intermediate in the synthesis of various galactose derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose typically involves the reaction of 1,2:3,4-di-O-isopropylidene-D-galactopyranose with tosyl chloride . The reaction is carried out in the presence of a base, such as pyridine , under controlled temperature conditions . The reaction proceeds as follows:
- Dissolve 1,2:3,4-di-O-isopropylidene-D-galactopyranose in an appropriate solvent (e.g., dichloromethane).
- Add tosyl chloride to the solution.
- Introduce pyridine to the reaction mixture to act as a base.
- Stir the reaction mixture at a controlled temperature (usually around 0°C to room temperature) until the reaction is complete.
- Purify the product through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction: The compound can be reduced to form different sugar derivatives.
Deprotection: The isopropylidene groups can be removed under acidic conditions to yield the free sugar.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium phthalimide or thiols in the presence of a base.
Reduction: Reducing agents such as sodium borohydride.
Deprotection: Acidic conditions using acids like hydrochloric acid or trifluoroacetic acid.
Major Products:
Amino Sugar Derivatives: Formed through nucleophilic substitution reactions.
Deprotected Sugars: Obtained by removing the isopropylidene groups.
Applications De Recherche Scientifique
1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose has several scientific research applications:
Intermediate for Synthesis: It is used as an intermediate for the selective synthesis of various galactose derivatives.
Reductive Sequences: Utilized in reductive sequences to produce 2-acetamido-2-deoxydisaccharide and its talo epimer.
Solution-State Conformations: Derivatives of this compound are used to study solution-state conformations through NMR spectroscopy.
Chemical Research: Serves as a chemical compound for various scientific research applications.
Deprotection of Sugars: The sugars in this compound can be easily deprotected to give sugar-derivatized products.
Potential Anticancer Agent: Increased galactose content in certain copolymers, potentially including derivatives of this compound, increases accumulation by hepatoma cells, suggesting potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of 1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose primarily involves its role as an intermediate in various chemical reactions. The compound’s tosyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new derivatives . The isopropylidene groups protect the hydroxyl groups of the sugar, allowing selective reactions to occur at other positions .
Comparaison Avec Des Composés Similaires
1,23,4-Di-O-isopropylidene-alpha-D-galactopyranose: A similar compound without the tosyl group, used as an intermediate in sugar synthesis.
1,23,4-Di-O-isopropylidene-alpha-D-glucofuranose: Another isopropylidene-protected sugar used in synthetic chemistry.
1,23,4-Di-O-isopropylidene-alpha-D-mannofuranose: Used in the synthesis of complex carbohydrates.
Uniqueness: 1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose is unique due to the presence of the tosyl group, which makes it a versatile intermediate for nucleophilic substitution reactions. This allows for the selective introduction of various functional groups, making it valuable in the synthesis of complex sugar derivatives .
Propriétés
IUPAC Name |
[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O8S/c1-11-6-8-12(9-7-11)28(20,21)22-10-13-14-15(25-18(2,3)24-14)16-17(23-13)27-19(4,5)26-16/h6-9,13-17H,10H2,1-5H3/t13-,14+,15+,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGSZKNLORWSMQ-DRRXZNNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]3[C@@H]([C@@H]4[C@H](O2)OC(O4)(C)C)OC(O3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471242 | |
| Record name | [(3aR,5R,5aS,8aS,8bR)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-yl]methyl 4-methylbenzene-1-sulfonate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4478-43-7, 70932-39-7 | |
| Record name | α-D-Galactopyranose, 1,2:3,4-bis-O-(1-methylethylidene)-, 6-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4478-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(3aR,5R,5aS,8aS,8bR)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-yl]methyl 4-methylbenzene-1-sulfonate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)
